molecular formula C12H11ClO3 B2390294 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one CAS No. 743452-20-2

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B2390294
CAS No.: 743452-20-2
M. Wt: 238.67
InChI Key: VVIUWQFKBOEJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a chloromethyl group, an ethyl group, and a hydroxy group attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc chloride or other Lewis acids are often employed to ensure efficient chloromethylation.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(formyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.

    Reduction: Formation of 4-(methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

4-(chloromethyl)-6-ethyl-7-hydroxy-2H-chromen-2-one can be compared with other chromenone derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its potential biological activities make it an interesting candidate for further investigation in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

4-(chloromethyl)-6-ethyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-7-3-9-8(6-13)4-12(15)16-11(9)5-10(7)14/h3-5,14H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUWQFKBOEJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.